Specific Scientific Field: Chemistry, specifically Organic Synthesis
Summary of the Application: This compound is used in the synthesis of isoxazolone-type heterocycles . These heterocycles have attracted a lot of attention recently due to their applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer and also used as fungicides and insecticides in agro-chemistry .
Methods of Application or Experimental Procedures: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which are: Al2O3, CeO2 and MgO . The results of the application of the catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule .
Results or Outcomes: All the catalysts had interested yields up to 60%. The ag–ceo2 catalyst showed a yield that goes to 94% respecting the rules of green chemistry .
Specific Scientific Field: Chemistry, specifically Organometallic Chemistry
Summary of the Application: A modular and flexible strategy towards the synthesis of N-heterocyclic carbene (NHC) ligands bearing Brønsted base tags has been proposed and then adopted in the preparation of two tagged NHC ligands bearing rests of isonicotinic and 4-(dimethylamino)benzoic acids .
Methods of Application or Experimental Procedures: The synthesis of olefin metathesis ruthenium catalysts tagged with NHC ligands bearing rests of isonicotinic and 4-(dimethylamino)benzoic acids .
4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of 227.73 g/mol. This compound features a dimethylamino group attached to a phenylbutanone structure, which endows it with unique reactivity and versatility in various chemical applications. It is primarily encountered as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions .
These reactions highlight the compound's potential as an intermediate in organic synthesis, allowing for the production of various derivatives.
The synthesis of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride typically involves the reaction of 4-(Dimethylamino)-1-phenylbutan-2-one with hydrochloric acid. This reaction is conducted under controlled conditions, often employing solvents such as ethanol or methanol to facilitate the process. In industrial settings, the production is scaled up using optimized reaction conditions in large reactors to achieve high yields and purity, followed by purification through crystallization or recrystallization techniques .
4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride has diverse applications across various fields:
Several compounds share structural similarities with 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride. These include:
Compared to these similar compounds, 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride stands out due to its specific structural features that confer distinct reactivity and applications. Its balance of stability and reactivity makes it particularly suitable for diverse chemical transformations and applications in both research and industry .
4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride was first synthesized in the mid-20th century during investigations into bioactive aminoketones. Early work focused on modifying the butyrophenone backbone—a ketone flanked by a phenyl ring and an alkyl chain—to enhance pharmacological properties. The compound’s creation is documented in PubChem records (CID 547178) with an initial registration date of March 27, 2005, though its synthetic origins likely predate this entry. Key milestones include:
The compound’s historical importance stems from its role in bridging psychopharmacology and synthetic organic chemistry. As a butyrophenone derivative, it contributed to understanding how substituents influence biological activity. For instance:
Interest in this compound surged due to its versatility as a synthetic intermediate. A 1978 study detailed its reduction to diastereomeric alcohols, which were separated as hydrochloride salts—a technique later adopted for chiral resolution of amines. Key developments include:
Classified as a tertiary aminoketone, this compound belongs to a subgroup characterized by stability against self-condensation—a common issue in primary and secondary aminoketones. Its placement within broader taxonomies is defined by:
The structural modifications of 4-(Dimethylamino)-1-phenylbutan-2-one hydrochloride and related compounds have been extensively studied to understand their impact on biological activity and physicochemical properties. The key structural modifications can be categorized into several major areas:
Aromatic Ring Modifications: The phenyl ring serves as a crucial pharmacophore in phenylbutanone derivatives. Studies have demonstrated that substitution patterns on the phenyl ring significantly influence biological activity [1] [2] [3]. Para-substituted derivatives generally exhibit higher activity compared to ortho- or meta-substituted analogs, with electron-withdrawing groups such as fluorine and chlorine often enhancing activity [1] [2].
Alkyl Chain Variations: The butyl chain length represents a critical structural element affecting both potency and selectivity. Modifications involving extension or contraction of the alkyl chain have shown that optimal chain length is essential for maximal activity [4] [5]. Variations from the butyl chain to propyl or pentyl chains can dramatically alter potency and binding affinity [4].
Amino Group Substitutions: The dimethylamino group is generally preferred over other amino substitutions such as diethylamino, piperidino, or morpholino groups [4]. These modifications typically result in decreased activity, suggesting that the dimethylamino moiety represents an optimal balance of size, basicity, and steric properties [4].
Stereochemical Considerations: The stereochemistry of phenylbutanone derivatives plays a crucial role in determining biological activity. The R,S configuration is typically more active than other stereoisomeric forms, representing a significant factor in structure-activity relationships [6] [4].
Comprehensive structure-activity relationship studies have revealed several key principles governing the biological activity of phenylbutanone derivatives:
Electronic Effects: Electron-withdrawing substituents on the phenyl ring generally enhance activity compared to electron-donating groups [1] [2] [3]. This pattern has been observed across multiple biological targets, suggesting a fundamental electronic requirement for optimal activity.
Hydrophobic Interactions: The lipophilic nature of the phenyl ring and alkyl chain contributes significantly to binding affinity. Modifications that alter lipophilicity must be carefully balanced to maintain activity while improving drug-like properties [2] [3].
Hydrogen Bonding Patterns: The dimethylamino group serves as a hydrogen bond acceptor, and modifications that alter this capability significantly impact biological activity [3]. The specific positioning and orientation of this group is critical for maintaining target engagement.
Steric Effects: Bulky substituents, particularly at positions close to the dimethylamino group, can sterically hinder binding and reduce activity [1] [2]. This has led to the development of more compact bioisosteric replacements that maintain activity while improving properties.
Scaffold hopping approaches have been employed to identify alternative core structures that maintain biological activity while offering improved properties:
Heterocyclic Replacements: The phenyl ring has been successfully replaced with various heterocycles including pyridine, thiophene, and furan [7] [3] [8]. These replacements can maintain activity while providing altered physicochemical properties such as reduced lipophilicity and increased polar surface area [3] [8].
Saturated Bioisosteres: Non-aromatic bioisosteres such as cubane and bicyclo[1.1.1]pentane have been explored as phenyl ring replacements [2] [9]. These modifications can maintain the three-dimensional volume of the phenyl ring while providing improved solubility and reduced lipophilicity [2] [9].
Ring Opening/Closure: Modifications involving ring opening or closure have been investigated to alter the conformational flexibility of the molecule [10]. These changes can significantly impact binding affinity and selectivity profiles.
The development of bioisosteric replacements has focused on maintaining biological activity while improving drug-like properties:
Phenyl Ring Bioisosteres: Multiple alternatives to the phenyl ring have been developed, including pyridine (which reduces lipophilicity and increases polar surface area), thiophene (which alters electronic properties), and cubane (which maintains volume while reducing lipophilicity) [2] [3] [8] [9].
Amino Group Alternatives: While the dimethylamino group is generally optimal, alternatives such as piperidino and morpholino groups have been explored [4]. These modifications typically result in decreased activity but may offer improved selectivity or reduced toxicity.
Ketone Group Modifications: The ketone functionality has been modified to alcohols or other functional groups, resulting in significant changes in activity and stability [4]. These modifications often lead to altered hydrogen bonding patterns and different metabolic profiles.
The synthetic design of phenylbutanone derivatives has evolved to incorporate structure-activity relationship insights:
Modular Synthetic Approaches: Modern synthetic strategies employ modular approaches that allow for efficient introduction of various substituents at different positions [11] [12]. Key synthetic methods include Friedel-Crafts acylation, Heck coupling reactions, and Suzuki-Miyaura cross-coupling [11] [12].
Asymmetric Synthesis: The importance of stereochemistry has led to the development of asymmetric synthetic methods, particularly asymmetric transfer hydrogenation using chiral ruthenium catalysts [4]. These approaches allow for the preparation of enantiopure compounds with optimal stereochemistry.
Biocatalytic Methods: Enzyme-catalyzed approaches have been developed for the preparation of chiral derivatives, offering high enantioselectivity and environmentally friendly reaction conditions [4] [13]. These methods are particularly valuable for the synthesis of complex stereochemically defined analogs.
Structure-Based Design: The integration of computational methods with synthetic chemistry has enabled structure-based design approaches that predict optimal substituent patterns before synthesis [14] [12]. This approach has accelerated the development of improved analogs with enhanced properties.